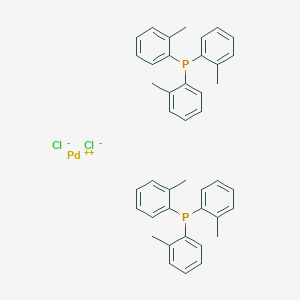

Dichlorobis(tri-o-tolylphosphin)palladium(II)

Übersicht

Beschreibung

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a useful catalyst for C-C and C-N coupling reactions.

Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig-Kreuzkupplung

Dichlorobis(tri-o-tolylphosphin)palladium(II) wird als Katalysator in der Buchwald-Hartwig-Kreuzkupplungsreaktion eingesetzt . Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Stickstoff- und Kohlenstoff-Sauerstoff-Bindungen, die wichtige Strukturmotive in vielen Pharmazeutika und Naturprodukten sind.

Kreuzkupplungen

Diese Verbindung wird auch in verschiedenen Arten von Kreuzkupplungsreaktionen verwendet . Diese Reaktionen sind grundlegend für die Synthese komplexer organischer Moleküle, insbesondere in der pharmazeutischen und agrochemischen Industrie.

Heck-Reaktion

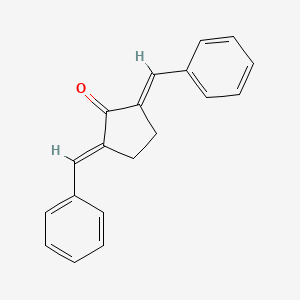

Die Heck-Reaktion, ein palladiumkatalysierter Prozess zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, verwendet ebenfalls Dichlorobis(tri-o-tolylphosphin)palladium(II) als Katalysator . Diese Reaktion wird in der organischen Synthese häufig zur Herstellung von Styrolen und Stilbenen verwendet.

Hiyama-Kupplung

In der Hiyama-Kupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, wird Dichlorobis(tri-o-tolylphosphin)palladium(II) als Katalysator eingesetzt . Diese Reaktion ist besonders nützlich bei der Synthese von Biarylen, die übliche Motive in Pharmazeutika und organischen Materialien sind.

Negishi-Kupplung

Die Negishi-Kupplung, eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, verwendet ebenfalls Dichlorobis(tri-o-tolylphosphin)palladium(II) als Katalysator . Diese Reaktion wird in der Synthese komplexer organischer Moleküle häufig verwendet.

Sonogashira-Kupplung

Dichlorobis(tri-o-tolylphosphin)palladium(II) wird als Katalysator in der Sonogashira-Kupplung verwendet , einer Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem Aryl- oder Vinylhalogenid und einem Alkin verwendet wird. Diese Reaktion wird in der Synthese von konjugierten Enynen und Arylalkinen häufig verwendet.

Stille-Kupplung

In der Stille-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, wird Dichlorobis(tri-o-tolylphosphin)palladium(II) als Katalysator eingesetzt . Diese Reaktion ist besonders nützlich bei der Synthese von Biarylen und Poly-ynen.

Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung, eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, verwendet ebenfalls Dichlorobis(tri-o-tolylphosphin)palladium(II) als Katalysator . Diese Reaktion wird in der Synthese von Biarylen, Styrolen und Alkenen häufig verwendet.

Wirkmechanismus

Target of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) primarily targets carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic compounds . These bonds play a crucial role in the structure and function of many organic molecules.

Mode of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) interacts with its targets by acting as a catalyst in various organic transformations . As a catalyst, it facilitates the reaction without being consumed, allowing it to continue to interact with its targets.

Biochemical Pathways

Dichlorobis(tri-o-tolylphosphine)palladium(II) affects several biochemical pathways, particularly those involving cross-coupling reactions such as the Stille reaction . These reactions result in the formation of new C-C and C-N bonds, which can lead to the synthesis of complex organic compounds.

Result of Action

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) results in the formation of new C-C and C-N bonds . This can lead to the synthesis of complex organic compounds, including those with potential pharmaceutical applications.

Action Environment

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) is influenced by various environmental factors. For instance, the reaction temperature can affect the rate and efficiency of the catalysis . Additionally, the presence of other reactants can influence the selectivity of the reaction. The stability of Dichlorobis(tri-o-tolylphosphine)palladium(II) under different environmental conditions is an important factor in its efficacy as a catalyst.

Biochemische Analyse

Biochemical Properties

Dichlorobis(tri-o-tolylphosphine)palladium(II) plays a significant role in biochemical reactions. It is employed as a catalyst in various organic transformations, particularly in cross-coupling reactions

Molecular Mechanism

The molecular mechanism of Dichlorobis(tri-o-tolylphosphine)palladium(II) is primarily through its role as a catalyst in C-C and C-N coupling reactions . It facilitates carbon-carbon bond formation in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides .

Eigenschaften

IUPAC Name |

dichloropalladium;tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPIDNRISCWQY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

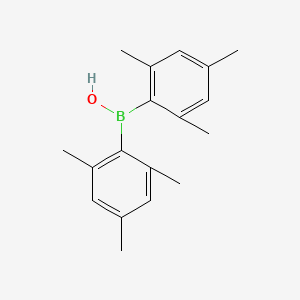

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-33-6 | |

| Record name | ortho-tolyl-phosphine-palladium-chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

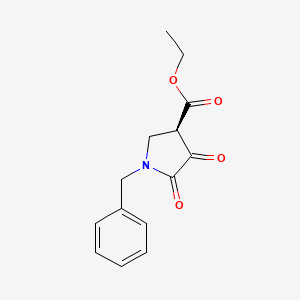

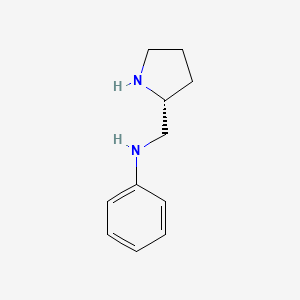

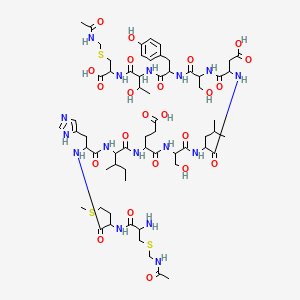

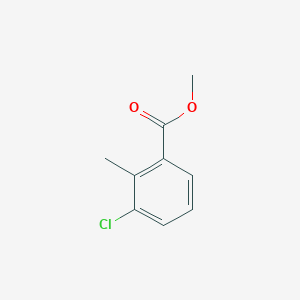

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

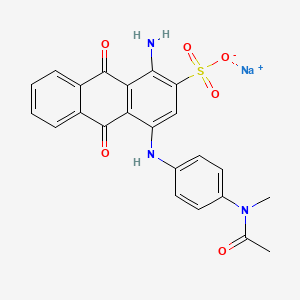

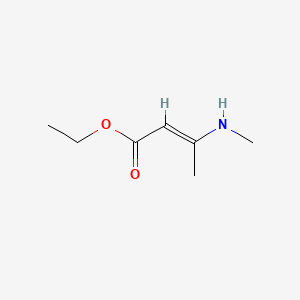

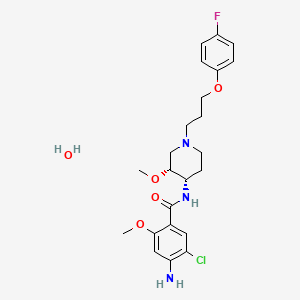

Feasible Synthetic Routes

Q1: What are the main catalytic applications of Dichlorobis(tri-o-tolylphosphine)palladium(II)?

A1: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a versatile catalyst used in various carbon-carbon bond formation reactions. The research paper highlights its effectiveness in the following reactions []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)

![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)